molecular formula C22H23N3OS B3270893 2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-90-5

2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3270893
CAS No.: 536705-90-5
M. Wt: 377.5 g/mol
InChI Key: ZTMPWBHIAWPLKM-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimidoindole core with butylthio and dimethylphenyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyrimidine precursors.

    Introduction of the butylthio group: This step may involve the use of butylthiol or a butylthio-containing reagent under suitable conditions, such as the presence of a base or a catalyst.

    Attachment of the dimethylphenyl group: This can be accomplished through a substitution reaction, where a dimethylphenyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrimidoindole core or the substituents.

    Substitution: The dimethylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the dimethylphenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases, subject to further research and clinical trials.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 2-(ethylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 2-(propylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

The uniqueness of 2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The butylthio group, in particular, may influence the compound’s lipophilicity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-butylsulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-4-5-10-27-22-24-19-17-8-6-7-9-18(17)23-20(19)21(26)25(22)16-12-14(2)11-15(3)13-16/h6-9,11-13,23H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPWBHIAWPLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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